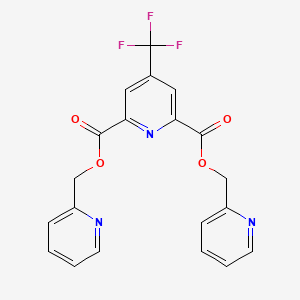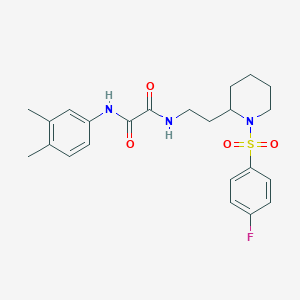
N1-(3,4-dimethylphenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Helical Supramolecular Assembly Analysis
The first paper discusses a compound with a helical supramolecular structure, specifically N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide dimethyl sulfoxide monosolvate. The compound exhibits an antiperiplanar conformation of the carbonyl groups, with significant torsion angles. Intramolecular hydrogen bonding is a key feature, forming S(5)S(5) and S(6) ring motifs. This structure allows for the formation of a meso-helix, which is stabilized by intermolecular N-H...O hydrogen bonding and C-H...O soft interactions. The compound encapsulates a dimethyl sulfoxide molecule through additional N-H...O hydrogen bonding, contributing to its two-dimensional structure. This paper provides the first example of a helical 1,2-phenylenedioxalamide, which could be relevant for understanding the molecular structure and potential supramolecular interactions of the compound .
Oxidative Reactivity and Structural Stability Analysis
The second paper presents the preparation and structural analysis of N-(2-iodylphenyl)tosylamides and 2-iodylphenyl tosylate. These compounds are stabilized by ortho-substitution with a sulfonyl group, which is a structural feature of interest in the compound under analysis. The X-ray diffraction analysis reveals a pseudocyclic structure formed by intramolecular I...O interactions, which could be analogous to the interactions within the compound being analyzed. The solubility in organic solvents and the potential as a hypervalent iodine oxidant are also noted, which may be relevant for understanding the chemical reactivity of the compound .
Synthesis and Antibacterial Activity Analysis
The third paper focuses on the synthesis and antibacterial study of N-substituted derivatives of a compound related to the one under analysis. The synthesis involves a series of steps starting from benzenesulfonyl chloride, which is also a component of the compound . The paper outlines the conversion to various intermediates, leading to the target compounds with potential antibacterial activity. The elucidation of the structures through spectral data and the observed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria could provide insights into the physical, chemical, and biological properties of the compound being analyzed .
Scientific Research Applications
Reactions of Sulfonyl Compounds
Research on compounds containing sulfonyl groups, such as N-(p-chlorosulfonylphenyl)maleimide, reveals their utility in producing various sulfonamides through reactions with amines. These sulfonamides have potential applications in developing new chemical entities with possible therapeutic or material science applications (Cremlyn & Nunes, 1987).
Novel Insecticidal Activity
Compounds like flubendiamide, which contain distinctive substituents similar to those in the query compound, exhibit strong insecticidal activity against lepidopterous pests. These findings suggest potential applications in agricultural pest management (Tohnishi et al., 2005).
Organic Synthesis and Mechanistic Studies
Investigations into reactions involving piperidine and related bases with specific substrates in organic synthesis offer insights into reaction kinetics, mechanisms, and the development of novel synthetic methodologies. These studies are crucial for designing efficient synthetic routes in medicinal chemistry and materials science (Jarczewski, Schroeder, & Dworniczak, 1986).
Development of Selective Ligands
Research on sulfone and piperidinyl derivatives targeting specific receptors demonstrates the potential of structurally similar compounds to act as selective ligands. This capability is important for drug discovery and the study of receptor biology (Wang et al., 2001).
Fluorescent Molecular Probes
Studies on compounds integrating sulfonyl and piperidinyl groups have been explored for developing fluorescent molecular probes. These probes can be utilized in biological imaging and diagnostic applications to study cellular and molecular processes (Diwu et al., 1997).
properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-6-9-19(15-17(16)2)26-23(29)22(28)25-13-12-20-5-3-4-14-27(20)32(30,31)21-10-7-18(24)8-11-21/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAKQWQGSUOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

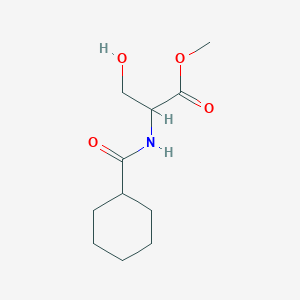
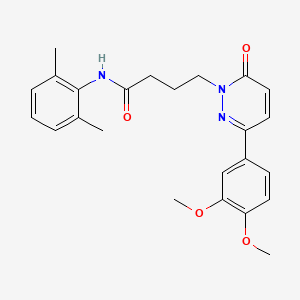

![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)
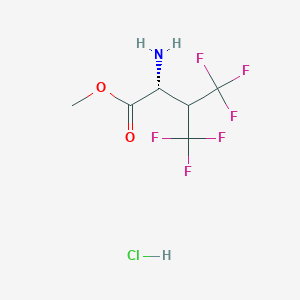
![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)
![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)
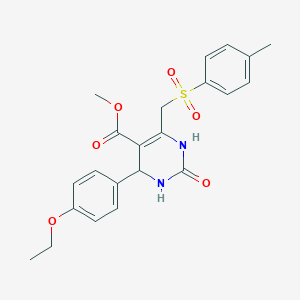
![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)
